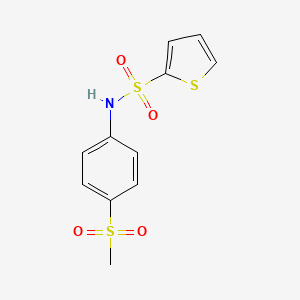![molecular formula C10H6BrN3O B2888950 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 937629-16-8](/img/structure/B2888950.png)
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a useful research compound. Its molecular formula is C10H6BrN3O and its molecular weight is 264.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Anticancer and Antifungal Activities : The 1,3,4-oxadiazole ring is a structural feature found in synthetic molecules demonstrating a variety of bioactivities. These derivatives bind effectively to enzymes and receptors through multiple weak interactions, showing promise in anticancer, antifungal, antibacterial, and antitubercular treatments among others. Their versatility in medicinal chemistry highlights their potential for developing more active and less toxic agents (Verma et al., 2019).
Biological Roles and Synthesis : Research on 1,3,4-oxadiazole derivatives underscores their critical role in creating new medicinal species for treating numerous diseases. Innovative methods for synthesizing these derivatives have expanded their medicinal applications, suggesting a fertile ground for discovering new therapeutic agents (Nayak & Poojary, 2019).
Drug Development and Pharmacological Properties
Versatility in Drug Development : The 1,3,4-oxadiazole compounds have occupied a particular place in synthetic medicinal chemistry, serving as bioisosteres of carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmacology into polymers, luminescence materials, and corrosion inhibitors, showcasing their wide-ranging utility in new drug development (Rana, Salahuddin, & Sahu, 2020).
Pharmaceutical and Therapeutic Applications : Oxadiazole derivatives stand out for their broad biomedical and therapeutic applications, including antibacterial, anticancer, anti-inflammatory activities, and as receptor modulators. The extensive research and development of oxadiazole-containing structures affirm their significance in a spectrum of medicinal chemistry applications (Hassan et al., 2022).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities . They have been used successfully in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
Many oxadiazole derivatives are known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by oxadiazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, no special environmental precautions are required . It’s worth noting that it is classified as a combustible, acute toxic category 1 and 2 hazardous material , indicating that certain precautions may be necessary when handling or storing this compound.
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structural features of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCIWZOZDPHMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

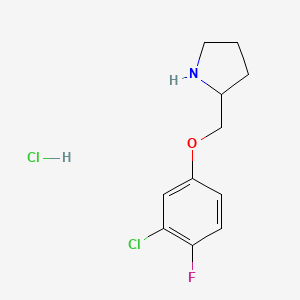
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)
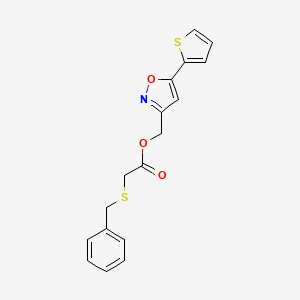

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)
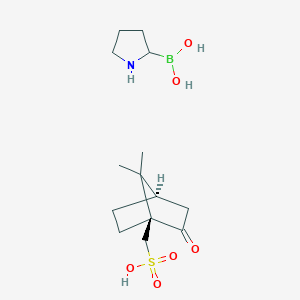
![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)
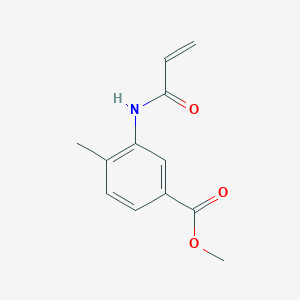
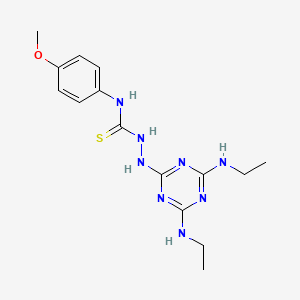
![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)
